Cas no 57-64-7 (Physostigmine Salicylate)

Physostigmine Salicylate 化学的及び物理的性質
名前と識別子
-
- Physostigmine Salicylate
- Eserine salicylate
- [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate,2-hydroxybenzoic acid
- ESERINE SALICYLATE SALT
- ESERINE SALICYLATE(RG)
- PHYSOSTIGMINE SALICYLATE (1:1)
-
- MDL: MFCD00135659
計算された属性
- せいみつぶんしりょう: 413.19500
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 535
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: 181-183 °C
- PSA: 102.34000
- LogP: 3.25810
- マーカー: 7384
Physostigmine Salicylate セキュリティ情報
Physostigmine Salicylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Physostigmine Salicylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T0130-25mg |
dTRIM24 |
57-64-7 | >98% | 25mg |
¥1178.0 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-50 mg |
Physostigmine Salicylate |
57-64-7 | 100% | 50mg |
¥1857.00 | 2023-03-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-200 mg |
Physostigmine Salicylate |
57-64-7 | 100.00% | 200mg |
¥3987.00 | 2022-04-26 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB44912-0.25g |
Physostigmine Salicylate |
57-64-7 | 97% | 0.25g |
¥3107 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | P398510-50mg |
Physostigmine salicylate European Pharmacopoeia (EP) Reference Standard |
57-64-7 | 50mg |
¥3120.00 | 2023-03-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y44005-10mg |
Physostigmine salicylate |
57-64-7 | 99% | 10mg |
¥798.0 | 2023-09-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T0130-5mg |
o,p'-DDT |
57-64-7 | >98% | 5mg |
¥417.0 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-100 mg |
Physostigmine Salicylate |
57-64-7 | 100% | 100MG |
¥2667.00 | 2023-03-10 | |
ChemScence | CS-0013051-10mg |
Physostigmine (salicylate) |
57-64-7 | ≥99.00% | 10mg |
$80.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-5 mg |
Physostigmine Salicylate |
57-64-7 | 100% | 5mg |
¥417.00 | 2023-03-10 |
Physostigmine Salicylate 関連文献
-
1. Synthesis and characterization of high-nuclearity osmium–platinum cluster compounds. The molecular structures of [Os6Pt2(CO)16(C8H12)2] and [Os6Pt2(CO)16(C8H12){P(OMe)3}2](C8H12= cyclo-octa-1,5-diene)Christians Couture,David H. Farrar J. Chem. Soc. Dalton Trans. 1986 1395
-
Yon-Suk Kim,Eun-Kyung Kim,Jin-Woo Hwang,Il-Bok Seo,Jae-Hyuk Jang,Sangkeun Son,Jae-Hyun Jeong,Sang-Ho Moon,Byong-Tae Jeon,Pyo-Jam Park Food Funct. 2016 7 1689
-
Christopher M. Timperley,Mike Bird,Christopher Green,Matthew E. Price,John E. Chad,Simon R. Turner,John E. H. Tattersall Med. Chem. Commun. 2012 3 352
-
Geneviève Pellerin,Laurent Bazinet,Daniel Grenier Food Funct. 2021 12 10470
-
Dmitry M. Lyubov,Anton V. Cherkasov,Georgy K. Fukin,Konstantin A. Lyssenko,Elena A. Rychagova,Sergey Yu. Ketkov,Alexander A. Trifonov Dalton Trans. 2018 47 438
-
Guodong Liang,Huixin Wang,Huihui Chong,Siqi Cheng,Xifeng Jiang,Yuxian He,Chao Wang,Keliang Liu Org. Biomol. Chem. 2016 14 7875
-
Enaam Y. Backheet,Hassan F. Askal,Gamal A. Saleh Anal. Commun. 1996 33 177
Physostigmine Salicylateに関する追加情報
Physostigmine Salicylate and CAS No. 57-64-7: A Comprehensive Overview
Physostigmine Salicylate, a derivative of the naturally occurring alkaloid physostigmine, is a compound of significant interest in the field of pharmacology and medicinal chemistry. With the CAS number CAS No. 57-64-7, this compound has been extensively studied for its potential therapeutic applications. The molecular structure of Physostigmine Salicylate incorporates both the physostigmine moiety and a salicylate group, which synergistically enhance its pharmacological properties. This introduction delves into the chemical properties, pharmacological effects, and recent research advancements associated with Physostigmine Salicylate.
The chemical structure of Physostigmine Salicylate can be described as a chiral compound with a tertiary amine group, which is crucial for its interaction with cholinergic receptors. The salicylate moiety contributes to its solubility and stability, making it a suitable candidate for pharmaceutical formulations. The compound's ability to cross the blood-brain barrier has made it particularly valuable in the study of central nervous system disorders. Recent studies have highlighted its potential in treating cognitive impairments and neurodegenerative diseases, leveraging its cholinesterase inhibitory activity.
In terms of pharmacological effects, Physostigmine Salicylate exhibits potent acetylcholinesterase inhibition, which leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is particularly relevant in conditions where cholinergic neurotransmission is compromised, such as Alzheimer's disease and myasthenia gravis. The compound's dual action on both central and peripheral nervous systems makes it a versatile therapeutic agent. Additionally, its salicylate component provides anti-inflammatory properties, further broadening its therapeutic spectrum.
Recent research has explored the potential of Physostigmine Salicylate in neuroprotection and cognitive enhancement. Studies have demonstrated its ability to modulate neurotransmitter systems involved in learning and memory, suggesting its utility in treating cognitive decline associated with aging and neurodegenerative disorders. The compound's ability to enhance cholinergic signaling has also been linked to improvements in attention and executive functions. These findings have prompted further investigation into its role in cognitive rehabilitation therapies.
The synthesis and characterization of Physostigmine Salicylate have been subjects of extensive research. Advanced synthetic methodologies have enabled the production of high-purity forms of the compound, facilitating more accurate pharmacological studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and dynamics. These advancements have not only improved our understanding of the compound's pharmacokinetics but also paved the way for novel drug formulations.
The clinical application of Physostigmine Salicylate has been evaluated in various therapeutic settings. Its use as an acetylcholinesterase inhibitor has shown promise in managing symptoms associated with Alzheimer's disease, where cognitive decline is primarily driven by cholinergic deficits. Additionally, the compound has been investigated for its potential role in treating myasthenia gravis, a neuromuscular disorder characterized by muscle weakness and fatigue. Clinical trials have demonstrated its efficacy in improving muscle strength and reducing symptoms.
Future directions in the research of Physostigmine Salicylate include exploring its potential as a prodrug or combination therapy agent. By modifying its chemical structure or combining it with other bioactive compounds, researchers aim to enhance its therapeutic efficacy while minimizing side effects. The development of targeted drug delivery systems has also been a focus area, with the goal of improving bioavailability and reducing systemic toxicity. These innovations hold promise for expanding the clinical applications of Physostigmine Salicylate.
The environmental impact and sustainability considerations of Physostigmine Salicylate production are also gaining attention. Green chemistry principles have been applied to optimize synthetic routes, reducing waste generation and energy consumption. Efforts to develop biodegradable formulations further align with sustainable practices, ensuring minimal environmental footprint throughout the lifecycle of the compound.
57-64-7 (Physostigmine Salicylate) 関連製品
- 1806923-53-4(2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride)
- 912761-86-5(2-fluoro-4-(trifluoromethyl)phenylhydrazine)
- 1079351-20-4(2-Chloro-4-(trifluoromethoxy)benzaldehyde)
- 2639458-81-2(tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate)
- 1525558-55-7(3-(2-methylquinolin-6-yl)propanal)
- 1203035-99-7(3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea)
- 2228138-79-0((6-chloro-1H-indol-3-yl)methanesulfonyl fluoride)
- 2764016-62-6(4-[3-(2,2,2-Trifluoroacetamido)propoxy]butanoic acid)
- 1795302-64-5(1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one)
- 310887-98-0((2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester)
